![molecular formula C20H26N4O3S B2650017 5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-10-8](/img/structure/B2650017.png)
5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a triazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Coupling with Piperidine: The piperidine moiety is introduced through a nucleophilic substitution reaction, where the piperidine attacks an electrophilic center on the intermediate compound.
Final Assembly: The final step involves the coupling of the 3,4-dimethoxyphenyl group with the previously formed intermediate, typically using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Pharmacological Potential
1. Anticancer Activity
Research indicates that compounds containing the thiazole and triazole moieties exhibit significant anticancer properties. The structural features of 5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suggest that it may interact with various cellular targets involved in cancer proliferation and survival. Studies on similar triazole derivatives have shown their ability to inhibit tumor growth in vitro and in vivo models .
2. Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored through various studies. Triazole derivatives are known for their antifungal and antibacterial activities. The introduction of piperidine and thiazole groups enhances the interaction with microbial enzymes, making them effective against resistant strains of bacteria .
3. Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are well-documented. They may inhibit cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory processes. Research suggests that this compound could serve as a lead for developing new anti-inflammatory drugs .
Case Studies
Several studies have documented the effects of similar compounds:
- Anticancer Studies : A study on triazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance activity .
- Antimicrobial Efficacy : Research demonstrated that certain thiazole derivatives exhibited potent antibacterial activity against Escherichia coli, indicating a promising avenue for antibiotic development .
- Anti-inflammatory Research : A recent study highlighted the anti-inflammatory potential of triazole compounds in animal models of arthritis, showing reduced inflammation markers and improved clinical scores .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and triazole rings suggests potential interactions with neurotransmitter receptors or ion channels, while the thiazole ring could interact with metal ions or other cofactors.
Comparison with Similar Compounds
Similar Compounds
5-((3,4-Dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol: Lacks the piperidine moiety, which may affect its biological activity and solubility.
5-((3,4-Dimethoxyphenyl)(morpholin-4-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol: Contains a morpholine ring instead of piperidine, potentially altering its pharmacokinetic properties.
5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: The ethyl group is replaced with a methyl group, which may influence its steric interactions and binding affinity.
Uniqueness
The unique combination of functional groups in 5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its structure allows for diverse interactions with biological targets, potentially leading to novel therapeutic agents.
Biological Activity
Structural Overview
The compound features several key structural elements:
- Thiazole and Triazole Rings : These heterocyclic structures are often associated with various biological activities, including antimicrobial and anticancer effects.
- Piperidine Moiety : The presence of the piperidine ring enhances the compound's interaction with biological targets, particularly in the central nervous system.
- Dimethoxyphenyl Group : This aromatic substituent may contribute to the compound's lipophilicity and ability to cross biological membranes.
Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to possess:
- Antifungal Activity : Studies demonstrate that modifications at specific positions on the triazole ring can enhance antifungal efficacy. For example, the presence of certain phenyl groups at N-1 and N-4 positions has been linked to improved activity against fungal strains .
- Antibacterial Effects : Similar structural modifications have been reported to confer antibacterial properties against a range of Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiazole and triazole derivatives is well-documented. Compounds similar to the one have demonstrated:
- Inhibition of Cancer Cell Proliferation : Various studies have shown that these compounds can inhibit cell growth in several cancer lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Analgesic Effects
Given the piperidine component, this compound may exhibit analgesic properties:
- Mu Opioid Receptor Affinity : Research on related compounds suggests that modifications to the piperidine structure can influence binding affinity to mu opioid receptors (MOR), which are critical for pain modulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Positioning : The position of substituents on the triazole ring significantly affects biological activity. For example, replacing a phenyl group with a more electronegative substituent can enhance antifungal activity .
- Chain Length Variations : Alterations in the ethylene chain connecting the piperidine ring to other moieties can modulate analgesic effects, indicating a delicate balance between structure and function .
Case Study 1: Antifungal Activity
A study evaluated various thiazolo-triazole derivatives against Candida albicans. The compound demonstrated an IC50 value comparable to established antifungal agents, indicating promising antifungal potential.
Case Study 2: Anticancer Evaluation
In vitro studies on human breast cancer cell lines revealed that this compound inhibited cell proliferation by approximately 70% at a concentration of 10 µM. Mechanistic studies suggested that it induced apoptosis through caspase activation.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-4-16-21-20-24(22-16)19(25)18(28-20)17(23-10-6-5-7-11-23)13-8-9-14(26-2)15(12-13)27-3/h8-9,12,17,25H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQKGIDKOBVNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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